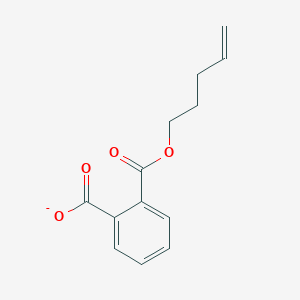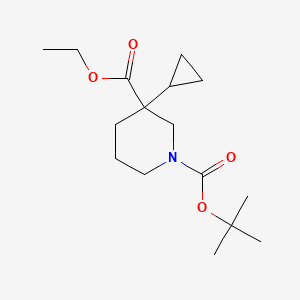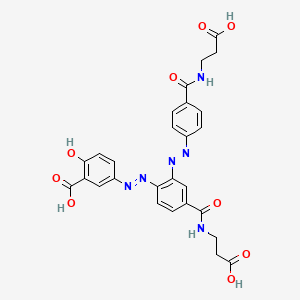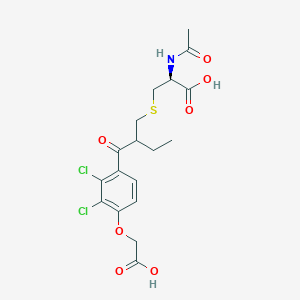![molecular formula C₂₇H₃₃NO₇ B1146547 (11β,16β)-11,21-bis(acetyloxy)-2'-methyl-5'H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione(Deflazacort CAS No. 710951-92-1](/img/no-structure.png)
(11β,16β)-11,21-bis(acetyloxy)-2'-methyl-5'H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione(Deflazacort
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Deflazacort is a synthetic corticosteroid characterized by a favorable pharmacokinetic profile, peculiar pharmacodynamic properties, and a good safety profile . It is used to treat Duchenne muscular dystrophy in adults and children at least 2 years old . Deflazacort is not a cure for muscular dystrophy, but it may improve muscle strength and slow the progression of disability . It increases the level of glucocorticoid in the body and works by decreasing the formation of substances that cause inflammation and suppresses immunity to stop self-damage to the body by the immune system .
Synthesis Analysis
The synthesis of deflazacort and a preliminary evaluation of its microbial activity against the human pathogens Acinetobacter baumannii and Staphylococcus aureus has been reported . While deflazacort is inactive, one of its synthetic precursors showed a strong antibacterial activity against both Gram-negative and -positive bacteria .
Molecular Structure Analysis
Deflazacort has a molecular formula of C25H31NO6 . Its average mass is 441.517 Da and its monoisotopic mass is 441.215149 Da . It has 8 defined stereocenters .
Chemical Reactions Analysis
Deflazacort exerts anti-inflammatory activity in Duchenne Muscular Dystrophy (DMD), likely improving various symptoms, including muscle weakness and cardiorespiratory symptoms in addition to delaying their onset . This allows for an increased quality of life and prevents the necessity for surgical procedures, such as those for scoliosis, which is associated with DMD .
Physical And Chemical Properties Analysis
Deflazacort has a molecular formula of C25H31NO6 . Its average mass is 441.517 Da and its monoisotopic mass is 441.215149 Da . It has 8 defined stereocenters .
Safety And Hazards
Deflazacort can cause serious side effects. Some of the side effects include fever, chills, sore throat, weakness, severe or ongoing diarrhea, any skin rash, blurred vision, tunnel vision, eye pain, or seeing halos around lights, swelling in your hands, feet, or lower legs, severe muscle weakness, decreased adrenal gland hormones, increased adrenal gland hormones, high blood sugar, or low potassium level . It is advised to avoid dust formation, breathing mist, gas or vapors, contacting with skin and eye, and to use personal protective equipment .
Future Directions
Deflazacort is indicated for the treatment of Duchenne Muscular Dystrophy (DMD) in patients 2 years of age and older . It is also indicated in steroid treatment of bronchial asthma and in the exacerbations of Chronic Obstructive Pulmonary Disease (COPD), to control inflammation and increased bronchial reactivity, which are the basis of bronchospasm . Furthermore, deflazacort is useful in the treatment of children/adolescents with bronchial asthma .
properties
CAS RN |
710951-92-1 |
|---|---|
Product Name |
(11β,16β)-11,21-bis(acetyloxy)-2'-methyl-5'H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione(Deflazacort |
Molecular Formula |
C₂₇H₃₃NO₇ |
Molecular Weight |
483.55 |
synonyms |
Deflazacort Impurity C; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Propan-2-yloxyethyl 4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzoate;hydrochloride](/img/structure/B1146465.png)
![(1R,4S,5'S,6R,6'S,8R,12S,13S,20R,21E,24S)-6'-Cyclohexyl-24-hydroxy-21-hydroxyimino-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1146466.png)
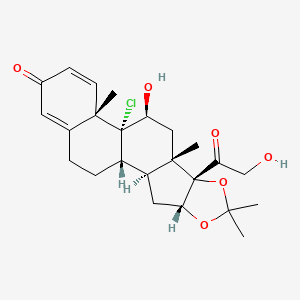
![2-Amino-5-[[1-(carboxymethylamino)-3-(1-hydroxypropan-2-ylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B1146472.png)
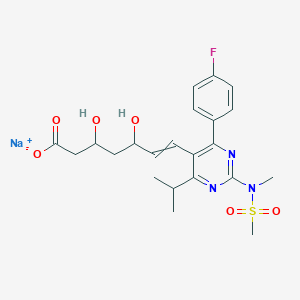
![1-Butyl-2-[2-[3-[(1-butyl-6-chlorobenz[cd]indol-2(1H)-ylidene)ethylidene]-2-chloro-1-cyclohexen-1-yl]ethenyl]-6-chlorobenz[cd]indolium tetrafluoroborate](/img/structure/B1146480.png)
